BenchChemオンラインストアへようこそ!

5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione

anticoagulant discovery coagulation cascade factor XIa inhibitor

This 1,4-oxazino[2,3,4-ij]quinoline-2,3-dione scaffold is the only characterized member of its class with demonstrated selective factor XIa inhibition (residual activity ratio 0.860 ± 0.024), exhibiting no concurrent inhibition of thrombin or factor Xa. Its unique 1,4-oxazino fusion, clean oxidative recyclization synthesis (63–79% yield), and distinctive EI-MS fragmentation pattern make it an unrivaled reference standard for isomer identification. Ideal for SAR exploration at the 9-position and CYP2H metabolism studies. Not available from major catalog suppliers—secure this exclusively available research tool today.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 1087644-54-9
Cat. No. B1390888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione
CAS1087644-54-9
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC1CC(N2C3=C1C=CC=C3OC(=O)C2=O)(C)C
InChIInChI=1S/C14H15NO3/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)18-13(17)12(15)16/h4-6,8H,7H2,1-3H3
InChIKeyUIUDXVUSSXRFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5,7-Trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione (CAS 1087644-54-9): Essential Baseline for Research Procurement


5,5,7-Trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione (CAS 1087644-54-9) belongs to the tricyclic hydroquinoline class, incorporating a 1,4-oxazine ring fused onto a partially hydrogenated quinoline scaffold. This compound is synthesized via oxidative recyclization of pyrrolo[3,2,1-ij]quinoline-1,2-diones using persulfuric acid, yielding 63–79% [1]. Its molecular formula is C₁₄H₁₅NO₃ (MW = 245.27 g/mol), with a calculated LogP of 2.5 [2]. The scaffold is structurally distinct from known therapeutic agents, as confirmed by in silico PASS analysis [1].

Why 5,5,7-Trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione Cannot Be Substituted by Closest In-Class Analogs


Substitution of 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione with its closest tricyclic quinoline analogs is not straightforward. The isomeric 1,3-oxazino[5,4,3-ij]quinoline scaffold exhibits markedly different stability under electron impact mass spectrometry, with lower molecular ion peak intensity and distinct fragmentation pathways, complicating analytical identification [1]. The parent pyrrolo[3,2,1-ij]quinoline precursor undergoes tarring under identical oxidative conditions that produce the target compound cleanly, confirming divergent synthetic viability [2]. Additionally, the 9-fluoro and 9-methyl congeners have not demonstrated the same coagulation factor selectivity profile, leaving the unsubstituted 5,5,7-trimethyl derivative as the only characterized member with demonstrated factor XIa inhibitory activity in vitro [2].

Quantitative Differentiation Evidence for 5,5,7-Trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione Against Top Comparators


Factor XIa Inhibition vs. Thrombin and Factor Xa Selectivity Profile

In a primary in vitro screen against three coagulation factors, 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione (compound 10a) displayed no inhibitory activity toward thrombin or factor Xa but exhibited moderate, measurable inhibition of factor XIa, reducing enzymatic activity to 0.860 ± 0.024 relative to the uninhibited control [1]. This profile contrasts with the broad-spectrum inhibition typical of many direct oral anticoagulants (DOACs) that concurrently target both factor Xa and thrombin, and suggests a pathway for selective factor XIa modulation within this scaffold series [1].

anticoagulant discovery coagulation cascade factor XIa inhibitor

Synthetic Yield Advantage Over Parent Pyrroloquinolinedione

Under identical oxidative conditions (persulfuric acid in strong acidic medium, 15 min reaction time), 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is obtained in 63–79% isolated yield, whereas its less-hydrogenated pyrroloquinolinedione analog (4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione) undergoes competitive side reactions — likely epoxidation of the dihydroquinoline double bond or polymerization — leading to tarring of the reaction mass with negligible isolable product [1]. This reaction outcome directly determines synthetic accessibility and procurement feasibility for follow-up research.

heterocyclic synthesis oxidative recyclization process chemistry

Mass Spectrometric Ionization Stability vs. 1,3-Oxazino[5,4,3-ij]quinoline Isomers

In a comparative electron impact (EI) mass spectrometric study, 1,4-oxazino[2,3,4-ij]quinoline derivatives (the isomer class of the target compound) exhibited consistently higher molecular radical ion ([M]⁺•) peak intensities than their 1,3-oxazino[5,4,3-ij]quinoline counterparts [1]. The hydroquinoline fragment in the 1,4-isomers was also significantly more stable, and fragmentation initiated via loss of CO (from the 1,4-oxazine ring) rather than CO₂ loss (from the 1,3-oxazine ring), providing a diagnostic fragmentation signature that enables unambiguous structural assignment [1].

mass spectrometry analytical chemistry structural identification

In Silico Structural Novelty and CYP2H Substrate Prediction vs. Known Drug Space

PASS Online analysis of the 1,4-oxazino[2,3,4-ij]quinoline-2,3-dione scaffold predicted that the compound class may act as CYP2H substrates with a probability of activity (Pa) of 50–60%, which is substantially higher than the probability of inactivity (Pi), indicating a statistically meaningful prediction [1]. The same analysis indicated low predicted toxicity (<50% probability) and confirmed the structural novelty of the scaffold relative to known pharmaceutical structures in the PASS training set [1]. This in silico differentiation underscores that the core chemotype is underexplored in drug discovery, unlike the extensively patented 1,4-oxazino[2,3,4-ij]quinoline-6-carboxylic acid antibacterials.

in silico prediction PASS Online drug-likeness CYP2H substrate

Prioritized Research and Industrial Application Scenarios for 5,5,7-Trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione


Selective Factor XIa Inhibitor Lead Optimization Studies

The compound's demonstrated moderate but measurable factor XIa inhibition (residual activity ratio 0.860 ± 0.024) — with no concurrent inhibition of thrombin or factor Xa — positions it as a structurally novel starting point for medicinal chemistry campaigns targeting selective factor XIa inhibitors, a therapeutic class pursued for safer anticoagulation [1]. Procurement is indicated for structure-activity relationship (SAR) exploration around the 9-position substituent, where the unsubstituted prototype showed the only proven activity.

Oxidative Recyclization Methodology Development and Heterocyclic Chemistry Research

The 63–79% yield achieved via oxidative recyclization of pyrroloquinolinediones with persulfuric acid, compared to the complete tarring of less-hydrogenated analogs, provides a well-defined synthetic entry into the 1,4-oxazino[2,3,4-ij]quinoline-2,3-dione scaffold [1]. This compound serves as a reference standard for laboratories developing new oxidative cyclization methods or investigating the scope of the Bayer-Villiger-type rearrangement in tricyclic systems.

CYP2H Substrate Probe for Cytochrome P450 Metabolism Studies

With a PASS Online-predicted CYP2H substrate probability of 50–60% (Pa ≫ Pi) and low predicted toxicity, the compound is suitable for in vitro metabolism studies exploring CYP2H isoform substrate specificity [1]. Researchers may procure this compound as a tool molecule for investigating the understudied CYP2H family, which is relevant to xenobiotic detoxification in avian and certain mammalian systems.

Mass Spectrometric Reference Standard for 1,4-Oxazinoquinoline Isomer Identification

The compound's distinctive EI-MS fragmentation pattern — higher [M]⁺• intensity and CO-loss-initiated fragmentation versus the CO₂-loss pathway of its 1,3-isomer — makes it a valuable reference standard for analytical laboratories involved in structural elucidation of tricyclic oxazinoquinoline isomers [1]. Procurement as a certified analytical standard supports unambiguous isomer assignment in quality control workflows.

Quote Request

Request a Quote for 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.